molecular formula C8H13ClO2 B13177252 2-Methylcyclohexyl chloroformate

2-Methylcyclohexyl chloroformate

Cat. No.: B13177252
M. Wt: 176.64 g/mol
InChI Key: RKEOVSXUOPSKEM-UHFFFAOYSA-N
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Description

2-Methylcyclohexyl chloroformate is an organic compound belonging to the class of chloroformates. Chloroformates are esters of chloroformic acid and are characterized by the presence of a chloroformate group (ROC(O)Cl). These compounds are typically colorless, volatile liquids that degrade in moist air . This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility.

Preparation Methods

2-Methylcyclohexyl chloroformate can be synthesized through the reaction of 2-methylcyclohexanol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows:

[ \text{COCl}_2 + \text{2-Methylcyclohexanol} \rightarrow \text{this compound} + \text{HCl} ]

Industrial production methods often involve the use of continuous flow reactors to ensure efficient mixing and control of reaction conditions. The reaction is typically carried out at low temperatures to minimize the formation of by-products and to ensure high yields of the desired product .

Chemical Reactions Analysis

2-Methylcyclohexyl chloroformate undergoes various chemical reactions, including:

  • Reaction with Amines: : It reacts with amines to form carbamates. This reaction is typically carried out in the presence of a base to absorb the hydrochloric acid formed. [ \text{ROC(O)Cl} + \text{H}_2\text{NR’} \rightarrow \text{ROC(O)-N(H)R’} + \text{HCl} ]

  • Reaction with Alcohols: : It reacts with alcohols to form carbonate esters. [ \text{ROC(O)Cl} + \text{HOR’} \rightarrow \text{ROC(O)-OR’} + \text{HCl} ]

  • Reaction with Carboxylic Acids: : It reacts with carboxylic acids to form mixed anhydrides. [ \text{ROC(O)Cl} + \text{HO}_2\text{CR’} \rightarrow \text{ROC(O)-OC(O)R’} + \text{HCl} ]

These reactions are typically conducted in the presence of a base to neutralize the hydrochloric acid formed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methylcyclohexyl chloroformate involves its reactivity with nucleophiles. The chloroformate group (ROC(O)Cl) is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and carboxylic acids. The reaction typically proceeds via a substitution nucleophilic internal mechanism, resulting in the formation of carbamates, carbonate esters, or mixed anhydrides .

Comparison with Similar Compounds

2-Methylcyclohexyl chloroformate can be compared with other chloroformates, such as methyl chloroformate, ethyl chloroformate, and benzyl chloroformate. These compounds share similar reactivity and are used in similar applications. this compound is unique due to its cyclohexyl ring structure, which can impart different steric and electronic properties compared to linear or aromatic chloroformates .

Similar Compounds

  • Methyl chloroformate
  • Ethyl chloroformate
  • Benzyl chloroformate
  • Phenyl chloroformate

These compounds are used in various organic synthesis and analytical applications, similar to this compound .

Properties

Molecular Formula

C8H13ClO2

Molecular Weight

176.64 g/mol

IUPAC Name

(2-methylcyclohexyl) carbonochloridate

InChI

InChI=1S/C8H13ClO2/c1-6-4-2-3-5-7(6)11-8(9)10/h6-7H,2-5H2,1H3

InChI Key

RKEOVSXUOPSKEM-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1OC(=O)Cl

Origin of Product

United States

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